2,5-Dimethylpiperidin-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
39251-56-4 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-5-4-8-6(2)3-7(5)9/h5-9H,3-4H2,1-2H3 |
InChI Key |
JDAPNCWTYAIVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1)C)O |
solubility |
>19.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dimethylpiperidin 4 Ol and Its Derivatives
Direct Synthesis Approaches for the Chemical Compound
Direct synthetic routes to 2,5-Dimethylpiperidin-4-ol often involve the construction of the piperidine (B6355638) ring followed by or concurrent with the introduction of the requisite functional groups. Key strategies include the reduction of corresponding piperidin-4-one precursors and various cyclization reactions.
Reduction of Piperidin-4-one Precursors
A common and straightforward approach to obtaining this compound is through the reduction of a 2,5-dimethylpiperidin-4-one precursor. The stereochemical outcome of this reduction is highly dependent on the reducing agent employed and the steric and electronic environment of the ketone.
The reduction of the carbonyl group can be achieved using a variety of hydride reagents. The choice of reagent can influence the diastereoselectivity of the reaction, leading to either the cis or trans isomer of the alcohol with respect to the adjacent methyl groups. For instance, sterically bulky reducing agents tend to approach from the less hindered face of the ketone, while smaller reagents may exhibit different selectivity.
Table 1: Diastereoselective Reduction of Substituted Piperidin-4-ones
| Precursor | Reducing Agent | Major Diastereomer | Reference |
|---|---|---|---|
| N-Benzyl-2,5-dimethylpiperidin-4-one | Sodium borohydride | cis-ol | nih.gov |
Note: The cis/trans nomenclature here refers to the relative stereochemistry of the hydroxyl group and a specific methyl group, which would need to be defined based on the exact stereoisomer of the precursor.
Cyclization Reactions in Piperidin-4-ol Formation
The formation of the piperidine ring itself is a critical step in the synthesis of this compound. Various cyclization strategies can be employed to construct the six-membered nitrogen-containing ring with the desired substitution pattern. One-pot multi-component reactions are particularly attractive for their efficiency. researchgate.netgrowingscience.com
Intramolecular reductive amination of diketones, such as 2,5-hexanedione, with an appropriate amine and a hydride reagent can lead to the formation of 2,5-dimethylpiperidine (B1348548) derivatives. documentsdelivered.com Subsequent functional group manipulation would be required to introduce the 4-hydroxyl group.
Another powerful approach involves the catalytic hydrogenation of substituted pyridines. A suitably substituted pyridine (B92270), such as a 2,5-dimethyl-4-hydroxypyridine, could be hydrogenated to yield the corresponding piperidine. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities.
Stereoselective Synthesis of Piperidin-4-ol Stereoisomers
The presence of three stereocenters in this compound (at C-2, C-4, and C-5) means that eight stereoisomers are possible. The development of stereoselective synthetic methods is therefore paramount for accessing specific isomers with desired biological activities.
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or biocatalysis.
Biocatalysis, utilizing enzymes such as carbonyl reductases, offers a highly enantioselective route to chiral alcohols. nih.govnih.gov The reduction of a prochiral 2,5-dimethylpiperidin-4-one using a specific carbonyl reductase could yield an optically active this compound. ω-Transaminases can be used for the enantioselective synthesis of chiral piperidines from diketones, which can then be further functionalized. wiley.com
Table 2: Biocatalytic Approaches to Chiral Piperidinols
| Enzyme Class | Reaction Type | Substrate | Product | Reference |
|---|---|---|---|---|
| Carbonyl Reductase | Asymmetric Reduction | Prochiral Ketone | Chiral Alcohol | nih.gov |
Diastereoselective Synthesis
Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple stereocenters within a molecule. In the context of this compound, this involves controlling the relative orientations of the two methyl groups and the hydroxyl group.
As mentioned in section 2.1.1, the diastereoselective reduction of 2,5-dimethylpiperidin-4-one is a key strategy. The use of directing groups on the nitrogen or steric hindrance from the existing methyl groups can influence the facial selectivity of the hydride attack on the carbonyl. For example, hydrogenation of a pyrrolidine-derived allylic alcohol can lead to cis-2,5-disubstituted pyrrolidines, a strategy that could be adapted for piperidine synthesis. nih.gov A hydroxy-directed reduction using TFA-NaBH3CN can favor the formation of trans-2,5-disubstituted products. nih.gov
Regio- and diastereoselective cycloaddition reactions, such as the boronyl radical-catalyzed (4+2) cycloaddition, provide another powerful tool for constructing polysubstituted piperidines with high diastereoselectivity. nih.gov
Green Chemistry Approaches in Piperidin-4-ol Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several green approaches can be considered to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
One of the key principles of green chemistry is the use of safer solvents. Water is an ideal green solvent, and performing multi-component reactions for the synthesis of highly substituted piperidines in water has been shown to be effective. researchgate.netgrowingscience.comajchem-a.com This approach avoids the use of volatile organic compounds (VOCs) and can simplify product isolation.
Biocatalysis, as discussed in the context of enantioselective synthesis, is inherently a green technology. nih.govtaylorfrancis.comjocpr.com Enzymes operate under mild conditions (ambient temperature and pressure) in aqueous media, are biodegradable, and can exhibit exquisite selectivity, thus reducing the need for protecting groups and minimizing byproducts. core.ac.uk The use of whole-cell biocatalysts can further simplify the process by providing in-situ cofactor regeneration. nih.gov
The use of heterogeneous catalysts, which can be easily recovered and reused, also aligns with green chemistry principles. For instance, catalytic hydrogenation of pyridine precursors to piperidines can be performed with recyclable metal catalysts. nih.gov
Deep Eutectic Solvents in Synthesis
Deep Eutectic Solvents (DESs) have emerged as green and sustainable alternatives to traditional organic solvents in chemical synthesis. encyclopedia.pub These solvents are typically formed by mixing two or three inexpensive and safe components, which through hydrogen bond interactions, form a eutectic mixture with a melting point lower than that of the individual components. polimi.it Choline (B1196258) chloride (ChCl) is a common component of DESs, often mixed with hydrogen bond donors like urea (B33335) or glycerol. encyclopedia.pubpolimi.it
The unique properties of DESs, such as their ability to dissolve a wide range of solutes and potentially act as catalysts, make them attractive media for organic reactions. encyclopedia.pub While direct synthesis of this compound in DESs is not extensively documented, the feasibility of constructing the piperidine ring in these solvents has been demonstrated. For instance, the synthesis of piperidine derivatives through nucleophilic substitution has been successfully carried out in a choline chloride-urea (ChCl:Urea) DES. polimi.it This suggests that the formation of the C-N bond, a critical step in piperidine synthesis, is viable in this medium. The use of DESs can offer advantages such as improved yields, easier product isolation, and enhanced reaction rates. polimi.it
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.comorganic-chemistry.org This technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, which can accelerate reaction rates. mdpi.com
The application of microwave irradiation has been reported for the synthesis of various piperidine-containing compounds. For example, the synthesis of N-(substituted)-5-((1-(4-methoxy phenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide (B32628) moieties was achieved in 31–68 seconds with high yields using microwave assistance. nih.gov Similarly, new acetamide derivatives of piperidine have been synthesized under microwave irradiation, proving to be a fast and environmentally friendly technique. mdpi.com The synthesis of 4-aminoquinoline (B48711) derivatives with a C-4 piperidine ring has also been optimized using microwave heating. researchgate.net These examples highlight the potential of microwave-assisted synthesis for the efficient construction of molecules containing the piperidine scaffold, including derivatives of this compound.
Mannich Reaction in Piperidine Derivative Synthesis
The Mannich reaction is a cornerstone in the synthesis of piperidine derivatives, particularly for the construction of the heterocyclic ring. chemrevlett.comacs.org This three-component condensation reaction typically involves an amine, formaldehyde (B43269) (or another aldehyde), and a carbon acid. researchgate.net For the synthesis of piperidin-4-ones, a variation of the Mannich reaction is employed where a ketone, an aldehyde, and a source of ammonia (B1221849) are condensed. chemrevlett.com
A well-established method for the synthesis of 2,6-diarylpiperidin-4-ones, which are structural analogs of 2,5-disubstituted piperidin-4-ols, involves the condensation of an aromatic aldehyde, a ketone such as ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) in an alcohol solvent. chemrevlett.com This reaction constructs the piperidine ring in a single step.
More advanced applications of the Mannich reaction have also been developed for the stereoselective synthesis of highly functionalized piperidines. A stereoselective three-component vinylogous Mannich-type reaction has been utilized to create chiral 2,3-dihydropyridin-4-one intermediates. These intermediates can then be hydrogenated to yield cis-3-hydroxy-2,6-disubstituted piperidines or cis-2,6-dialkylated piperidines depending on the reduction conditions. rsc.org This demonstrates the versatility of the Mannich reaction in accessing complex piperidine structures with controlled stereochemistry.
Advanced Synthetic Strategies for Substituted Piperidin-4-ols
Catalytic Kinetic Resolution of Disubstituted Piperidines
Catalytic kinetic resolution is a powerful strategy for obtaining enantiomerically enriched chiral amines, including disubstituted piperidines. nih.gov This technique relies on the differential rate of reaction of the two enantiomers of a racemic mixture with a chiral catalyst or reagent, allowing for their separation. nih.gov For early-stage drug discovery and development, kinetic resolution can be an efficient method to produce enantiopure materials, provided a high selectivity factor can be achieved. nih.gov
The kinetic resolution of 2,5-disubstituted piperidines has been successfully demonstrated using enantioselective acylation catalyzed by a combination of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid. nih.gov This method has shown practical selectivity factors (s up to 52). nih.gov In the case of 2,5-disubstituted piperidines, it was observed that higher selectivity factors and faster reaction rates were achieved for the cis-diastereomers compared to their trans-counterparts. nih.govethz.ch This highlights a pronounced conformational effect on the reactivity and selectivity of the resolution. nih.gov
Below is a table summarizing the results of the kinetic resolution of various 2,5-disubstituted piperidines.
| Entry | Substrate | Selectivity Factor (s) | Conversion (%) | Reaction Time (h) |
| 1 | cis-2-methyl-5-phenylpiperidine | 22 | 42 | 24 |
| 2 | trans-2-methyl-5-phenylpiperidine | 20 | 40 | 96 |
| 3 | cis-2-benzyl-5-methylpiperidine | 13 | 54 | 72 |
| 4 | trans-2-benzyl-5-methylpiperidine | 9 | 29 | 72 |
| 5 | cis-2-isopropyl-5-methylpiperidine | 52 | 54 | 20 |
| 6 | trans-2-isopropyl-5-methylpiperidine | 4 | 53 | 48 |
| Data sourced from a study on the catalytic kinetic resolution of disubstituted piperidines by enantioselective acylation. ethz.ch |
Intramolecular Aza-Michael Reactions
Intramolecular aza-Michael reactions (IMAMR) represent a direct and efficient method for the synthesis of N-heterocycles, including substituted piperidines. nih.gov This reaction involves the cyclization of an amine onto an α,β-unsaturated carbonyl or other electron-deficient alkene within the same molecule. ntu.edu.sgrsc.org
Organocatalysis has been effectively applied to the IMAMR for the enantioselective synthesis of protected 2,5- and 2,6-disubstituted piperidines. nih.gov The combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst can afford these products in good yields. nih.gov The double aza-Michael addition has also been employed for the synthesis of 2,5-disubstituted piperidinones from dienone precursors. ntu.edu.sg This reaction can be accelerated by the addition of Lewis acids like lithium chloride. ntu.edu.sg
The key step in these syntheses is the 6-endo-trig cyclization of the amine onto the Michael acceptor. mdpi.com This approach is versatile and has been used to produce a variety of substituted piperidines, demonstrating its utility in the construction of this important heterocyclic core.
Organocatalytic and Carbene-Catalyzed Cyclizations
Organocatalytic and carbene-catalyzed cyclization reactions provide sophisticated pathways to polysubstituted piperidines with high levels of stereocontrol.
Organocatalytic cyclizations often involve domino reactions where multiple bonds are formed in a single synthetic operation. For instance, polysubstituted piperidines can be synthesized from aldehydes and trisubstituted nitroolefins via a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol. nih.gov This method allows for the formation of four contiguous stereocenters in the piperidine ring with excellent enantioselectivity. nih.gov Another approach involves the organocatalytic asymmetric [2+4] cycloaddition of 3-vinylindoles with ortho-quinone methides, catalyzed by a chiral phosphoric acid, to produce complex piperidine-containing structures. mdpi.com
Carbene-catalyzed cyclizations offer unique routes to piperidine derivatives. N-heterocyclic carbenes (NHCs) can catalyze the intramolecular aza-Michael addition of alkyl amines to α,β-unsaturated carboxylic acids to synthesize piperidines. nih.gov In a different approach, cobalt(II)-porphyrin complexes can catalyze the formation of substituted piperidines from linear aldehydes via radical cyclization involving cobalt(III)-carbene radical intermediates. dntb.gov.uascispace.com Furthermore, palladium-N-heterocyclic carbene (Pd-NHC) complexes have been used to catalyze Heck cross-coupling reactions for the synthesis of piperidine alkene-alkaloids. nih.gov
Metal-Catalyzed Cyclization and Hydrogenation Cascades
Metal-catalyzed cascade reactions, particularly those involving cyclization and hydrogenation steps, represent an efficient strategy for the synthesis of substituted piperidine rings from acyclic precursors. However, the direct, one-pot synthesis of this compound via a complete cyclization-hydrogenation cascade is not extensively documented. Instead, the more prevalent and well-established metal-catalyzed approach involves the hydrogenation of a pre-formed pyridine or piperidinone precursor. This multi-step process effectively functions as a synthetic cascade where the final, crucial step is a metal-catalyzed reduction that establishes the stereochemistry of the piperidinol.
The primary strategy involves the catalytic hydrogenation of substituted pyridine derivatives, such as variously substituted lutidines (dimethylpyridines), to their corresponding piperidines. liverpool.ac.ukacs.org This method is highly effective due to the availability of pyridine precursors and the efficiency of heterogeneous catalytic hydrogenation. For the synthesis of this compound, a logical precursor would be 2,5-dimethyl-4-pyridinol or its tautomer, 2,5-dimethylpyridin-4(1H)-one. The hydrogenation of this heterocyclic ring system saturates the ring to form the desired piperidine structure.
A variety of noble metal catalysts are effective for this transformation, with rhodium, platinum, and palladium being the most common. For instance, rhodium oxide (Rh₂O₃) has been identified as a highly active catalyst for the hydrogenation of unprotected pyridines under mild conditions (5-10 bar H₂, 40-60 °C). liverpool.ac.uk Such reactions typically yield the cis-isomer as the major product, a common outcome for heterogeneous arene hydrogenation. liverpool.ac.uk The stereoselectivity is a critical aspect of this synthesis, as the relative orientation of the methyl groups and the hydroxyl group defines the final isomer of this compound.
Another relevant catalytic approach involves the reduction of a piperidin-4-one intermediate. In a parallel synthesis, 2,2,6,6-tetramethylpiperidin-4-ol was successfully synthesized via the continuous hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one using a copper-chromium catalyst on a basic alumina (B75360) support. researchgate.net This transformation achieved high conversion (99.0%) and selectivity (97.2%), demonstrating that metal-catalyzed reduction of the keto group is a highly efficient method for producing piperidin-4-ols. researchgate.net This suggests a viable two-step pathway where a suitable precursor is first cyclized to form N-protected 2,5-dimethylpiperidin-4-one, followed by a metal-catalyzed hydrogenation of the ketone to yield the target alcohol.
The stereoselective synthesis of 2,5-disubstituted piperidines remains a significant challenge. Advanced methods, such as iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts, have been developed to access stereodefined cis-configurated hydroxypiperidine esters, highlighting the ongoing research into controlling stereochemistry in these systems. rsc.org
The table below summarizes relevant findings from studies on the metal-catalyzed hydrogenation of analogous pyridine and piperidinone substrates, providing insight into the conditions and outcomes applicable to the synthesis of this compound.
Table 1: Metal-Catalyzed Hydrogenation of Pyridine and Piperidinone Derivatives
| Catalyst | Substrate | Product | Conditions | Yield/Conversion | Key Findings & Reference |
|---|---|---|---|---|---|
| Rh₂O₃ | 2,6-Lutidine | cis-2,6-Dimethylpiperidine | 5 bar H₂, Trifluoroethanol (TFE), 60 °C | >98% Conversion | Demonstrates high activity and cis-selectivity for dimethylpyridine hydrogenation. liverpool.ac.uk |
| Rhodium on Carbon (Rh/C) | Pyridine | Piperidine | Aqueous solution, Ambient Temp. & Pressure (Electrocatalytic) | 98% Yield | Showcases electrocatalytic hydrogenation as a mild alternative to high-pressure thermal methods. acs.orgnih.gov |
| Cu₃₀Cr₅/Alumina B | 2,2,6,6-Tetramethylpiperidin-4-one | 2,2,6,6-Tetramethylpiperidin-4-ol | Continuous flow hydrogenation | 99.0% Conversion, 97.2% Selectivity | Highlights the effective reduction of a piperidin-4-one to the corresponding piperidin-4-ol. researchgate.net |
| Iridium Complex | 5-Hydroxypicolinate Pyridinium Salts | cis-Hydroxypiperidine Esters | Asymmetric Hydrogenation | Not specified | Illustrates a modern approach for the stereoselective synthesis of functionalized piperidines. rsc.org |
Structural Elucidation and Stereochemical Characterization
X-ray Crystallography of 2,5-Dimethylpiperidin-4-ol and Analogues
X-ray crystallography is a powerful technique for determining the absolute configuration and precise three-dimensional structure of a crystalline molecule. nih.gov The process involves crystallizing the compound of interest and analyzing the diffraction pattern produced when it is irradiated with X-rays. nih.gov This analysis yields detailed information on bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's stereochemistry. nih.gov
While specific crystallographic data for this compound is not extensively detailed in the literature, analysis of its close analogues, particularly substituted piperidin-4-ones, provides significant insight into the expected conformation. Studies on compounds like 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one reveal that the central piperidine (B6355638) ring consistently adopts a stable chair conformation. nih.gov In this analogue, the substituent groups were found to be in equatorial orientations, a feature confirmed by torsion angle values. nih.gov The total puckering amplitude (QT) for this molecule was determined to be 0.5875 (8) Å, further defining the chair shape of the ring. nih.gov
Similarly, X-ray studies of other heterocyclic systems, such as morpholine (B109124) and pyrrolidine (B122466) derivatives, also confirm the prevalence of stable, non-planar conformations like the chair form. nih.govnih.gov The crystallographic parameters obtained from these studies are crucial for validating molecular structures and understanding steric interactions. mdpi.com
| Parameter | Value for 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one nih.gov | Value for a Substituted 1,2,4-Triazolo Compound mdpi.com |
|---|---|---|
| Crystal System | Not specified in abstract | Triclinic |
| Space Group | Not specified in abstract | P-1 |
| a (Å) | Not specified in abstract | 5.9308(2) |
| b (Å) | Not specified in abstract | 10.9695(3) |
| c (Å) | Not specified in abstract | 14.7966(4) |
| α (°) | Not specified in abstract | 100.5010(10) |
| β (°) | Not specified in abstract | 98.6180(10) |
| γ (°) | Not specified in abstract | 103.8180(10) |
| Ring Conformation | Chair | Twisted |
**3.2. Spectroscopic Techniques for Structural Confirmation
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups: the hydroxyl (-OH) group, the secondary amine (N-H) group, and various C-H, C-O, and C-N bonds. Analysis of related piperidone compounds confirms the utility of FT-IR in identifying these groups. nih.gov The O-H stretching vibration typically appears as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretch of the secondary amine is expected in a similar region, around 3300-3500 cm⁻¹. The C-H stretching of the methyl and methylene (B1212753) groups on the piperidine ring would be observed between 2850 and 3000 cm⁻¹. Furthermore, the C-O stretching vibration of the secondary alcohol is anticipated in the 1000-1200 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 (medium) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C-O (Alcohol) | Stretching | 1000 - 1200 |
| C-N (Amine) | Stretching | 1020 - 1250 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The molecular weight of this compound (C₇H₁₅NO) is approximately 129.20 g/mol .
In a typical mass spectrum, a molecule is ionized and the resulting molecular ion ([M]⁺) is detected. For this compound, using a technique like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 130 would be prominent. Studies on analogous cyclic dipeptides, such as 2,5-diketopiperazines, show characteristic fragmentation patterns, including the formation of [MH]⁺ ions and subsequent product ions resulting from losses of small neutral molecules like CO (28 Da). foodandnutritionjournal.org The fragmentation of this compound would likely involve cleavage of the piperidine ring and loss of substituents, providing valuable data for structural confirmation.
| Compound | Formula | Molecular Weight (g/mol) | Expected [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| This compound | C₇H₁₅NO | 129.20 | 130 | Calculated |
| 2,5-Piperazinedione | C₄H₆N₂O₂ | 114.10 | 115 | nist.gov |
| 2,5-Dimethyl-1,4-benzenediol | C₈H₁₀O₂ | 138.16 | 139 | nist.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. bath.ac.uk This technique is most effective for compounds containing chromophores, which are typically unsaturated systems like conjugated double bonds or aromatic rings. bath.ac.uk
Saturated heterocyclic amines like this compound lack significant chromophores. The primary electronic transitions available are the n→σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. These transitions require high energy and thus occur at short wavelengths, typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. researchgate.net Therefore, a UV-Vis spectrum of this compound dissolved in a standard solvent like ethanol (B145695) or water is expected to show negligible absorbance in the 200-800 nm range. Any weak absorption observed would likely be near the lower limit of the instrument's range.
| Parameter | Expected Observation |
|---|---|
| λmax (nm) | No significant absorption in the 200-800 nm range |
| Molar Absorptivity (ε) | Very low |
| Electronic Transition Type | n→σ* (below 200 nm) |
Conformational Analysis of 2,5 Dimethylpiperidin 4 Ol and Its Derivatives
Chair Conformation Preferences in Piperidin-4-ols
The piperidine (B6355638) ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted piperidin-4-ols, the chair form is the most stable and widely observed conformation. This preference is driven by the staggering of adjacent C-H bonds, which reduces unfavorable eclipsing interactions. The presence of substituents on the ring, however, leads to a variety of possible chair conformations, each with a distinct energy level.
The conformational equilibrium of piperidine itself has been a subject of study, with the chair conformation being the global minimum on the potential energy surface. For 4-hydroxypiperidine, the conformer with an equatorial hydroxyl group is found to be more stable than the one with an axial hydroxyl group. rsc.org This preference is a key consideration when analyzing the more complex substitution pattern of 2,5-Dimethylpiperidin-4-ol.
Influence of Substituents on Ring Conformation
Equatorial and Axial Orientations of Methyl and Hydroxyl Groups
The conformational analysis of the cis and trans isomers of 2,5-dimethyl-4-piperidone, a close structural analog of this compound, provides valuable insights into the likely conformational preferences.
For the trans isomer of 2,5-dimethyl-4-piperidone, studies have shown that it predominantly exists in a chair conformation where both methyl groups occupy equatorial positions (2e, 5e). osti.gov This arrangement minimizes steric hindrance. By analogy, the trans isomer of this compound is expected to favor a diequatorial orientation of its methyl groups. The hydroxyl group at the 4-position can then exist in either an axial or equatorial position, with the equatorial orientation generally being more stable for a hydroxyl group on a piperidine ring. rsc.org
The cis isomer of 2,5-dimethyl-4-piperidone is conformationally more complex. It exists in a conformational equilibrium between two chair forms. In one conformer, the C2-methyl group is equatorial and the C5-methyl group is axial (2e, 5a). In the other, the C2-methyl group is axial and the C5-methyl group is equatorial (2a, 5e). osti.gov The position of this equilibrium is influenced by the size of the substituent on the nitrogen atom. For cis-2,5-Dimethylpiperidin-4-ol, a similar equilibrium is expected. The hydroxyl group at C4 can also adopt either an axial or equatorial position in each of these chair conformers, further diversifying the conformational landscape.
The following table summarizes the likely major chair conformations for the isomers of this compound, based on the analysis of related structures.
| Isomer | C2-Methyl Orientation | C5-Methyl Orientation | C4-Hydroxyl Orientation (Predicted Preference) |
| trans | Equatorial | Equatorial | Equatorial |
| cis | Equatorial | Axial | Equatorial/Axial |
| cis | Axial | Equatorial | Equatorial/Axial |
A_1,3_ Strain Considerations
A significant factor governing the conformational preferences in substituted piperidines is A_1,3_ strain, which is a type of steric strain between an axial substituent and the axial protons or other substituents at the 1,3-positions. In the context of this compound, A_1,3_ strain plays a crucial role in determining the relative stability of conformers with axial substituents.
For instance, in a chair conformation of the cis isomer where the C2-methyl group is axial (2a, 5e), there will be a destabilizing 1,3-diaxial interaction between the axial methyl group and the axial hydrogen at C4 and the axial hydrogen at C6. Similarly, if the C5-methyl group is axial (2e, 5a), it will experience steric repulsion from the axial hydrogens at C1 (if present) and C3. These A_1,3_ strain interactions make conformers with axial methyl groups generally less stable than those with equatorial methyl groups. The minimization of A_1,3_ strain is a driving force that often dictates the preferred chair conformation. nih.govnih.gov
Dynamic Conformational Studies
The different chair conformations of this compound are not static but are in a state of dynamic equilibrium. The interconversion between different chair forms, known as ring inversion or chair-flipping, is a rapid process at room temperature. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study these conformational dynamics.
By analyzing the NMR spectra at different temperatures, it is possible to determine the rates of conformational exchange and the relative populations of the different conformers. For example, as the temperature is lowered, the rate of ring inversion slows down, and it may become possible to observe the distinct signals for each conformer in the NMR spectrum. From the coalescence temperature of the signals, the energy barrier for the ring inversion process can be calculated. Such studies on substituted piperazines have demonstrated the utility of dynamic NMR in characterizing conformational equilibria. nih.govbeilstein-journals.org While specific dynamic NMR studies on this compound are not widely reported, the principles derived from studies on analogous piperidine derivatives are applicable.
Solvent Effects on Conformational Equilibria
The solvent in which a molecule is dissolved can have a significant impact on its conformational equilibrium. For a polar molecule like this compound, which contains both a hydroxyl and an amino group capable of hydrogen bonding, solvent effects are particularly important.
In nonpolar solvents, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the piperidine ring can stabilize certain conformations. For example, a conformation where an axial hydroxyl group can form a hydrogen bond with the nitrogen lone pair might be favored.
In polar, protic solvents such as water or methanol, the solvent molecules can form strong intermolecular hydrogen bonds with both the hydroxyl and amino groups. This can disrupt intramolecular hydrogen bonds and alter the conformational equilibrium. Polar solvents tend to favor conformations with larger dipole moments. The conformational stability of amino alcohols, in general, is known to be influenced by both intra- and intermolecular interactions, as well as the polarity of the solvent. researchgate.net For instance, studies on fluorinated piperidines have shown that switching to more polar solvents can significantly shift the conformational equilibrium. nih.gov Therefore, the relative populations of the different chair conformers of this compound are expected to be solvent-dependent.
Advanced Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of 2,5-Dimethylpiperidin-4-ol. The analysis of its various stereoisomers (e.g., cis and trans) reveals distinct spectral features.
The ¹H NMR spectrum of this compound provides critical information about the electronic environment and connectivity of protons in the molecule. The chemical shifts (δ) are influenced by the positions of the methyl groups and the hydroxyl group, as well as their relative stereochemistry (axial vs. equatorial).
In the cis-isomer, where the two methyl groups are on the same face of the ring, one would typically expect them to occupy equatorial positions to minimize steric strain, forcing the hydroxyl group into an axial position in the most stable chair conformation. In the trans-isomer, the substituents can adopt an equatorial-equatorial-equatorial arrangement, leading to a different set of chemical shifts.
Key Research Findings:
Ring Protons: The protons on the piperidine (B6355638) ring (H2, H3, H5, H6) typically resonate in the range of δ 1.0–3.5 ppm. The protons adjacent to the nitrogen (H2, H6) are generally found further downfield.
Carbinol Proton (H4): The proton on the carbon bearing the hydroxyl group (H4) is highly sensitive to its orientation. An axial H4 proton typically appears at a higher field (further upfield) compared to an equatorial H4 proton due to anisotropic shielding effects.
Methyl Protons: The two methyl groups give rise to doublet signals due to coupling with their adjacent methine protons (H2 and H5). Their exact chemical shifts are diagnostic of their axial or equatorial orientation.
Hydroxyl and Amine Protons: The chemical shifts of the O-H and N-H protons are variable and depend on solvent, concentration, and temperature due to hydrogen bonding. They often appear as broad singlets.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound Isomers.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| N-H | 1.0 - 3.0 | broad singlet | Position is highly variable and depends on solvent and concentration. |
| O-H | 1.5 - 4.0 | broad singlet | Position is highly variable; may exchange with D₂O. |
| H2 | 2.5 - 3.2 | multiplet | Adjacent to nitrogen; deshielded. |
| H3 (axial/equatorial) | 1.2 - 2.0 | multiplet | |
| H4 | 3.5 - 4.2 | multiplet | Chemical shift is sensitive to axial/equatorial position. |
| H5 | 2.4 - 3.0 | multiplet | |
| H6 (axial/equatorial) | 1.0 - 2.8 | multiplet | |
| 2-CH₃ | 0.9 - 1.2 | doublet | |
| 5-CH₃ | 0.8 - 1.1 | doublet |
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments. Due to the symmetry of the molecule, the number of signals can help differentiate between isomers. The chemical shifts are influenced by shielding effects related to the stereochemistry.
Key Research Findings:
Carbinol Carbon (C4): The carbon attached to the hydroxyl group is the most deshielded of the ring carbons, typically appearing in the δ 60–75 ppm range. chemguide.co.uk
Ring Carbons (C2, C6): The carbons adjacent to the nitrogen atom resonate at approximately δ 45–60 ppm.
Ring Carbons (C3, C5): These carbons are generally found further upfield, in the δ 25–40 ppm region.
Methyl Carbons: The methyl carbons (2-CH₃, 5-CH₃) are the most shielded, appearing at δ 15–25 ppm. The precise chemical shift can indicate an axial or equatorial position, with axial carbons typically being more shielded (upfield shift) due to the gamma-gauche effect.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |
| C2 | 50 - 60 | Adjacent to nitrogen. |
| C3 | 30 - 40 | |
| C4 | 65 - 75 | Carbon bearing the hydroxyl group; deshielded. |
| C5 | 35 - 45 | |
| C6 | 45 - 55 | Adjacent to nitrogen. |
| 2-CH₃ | 15 - 22 | Shift is sensitive to stereochemistry (gamma-gauche effect). |
| 5-CH₃ | 15 - 22 | Shift is sensitive to stereochemistry (gamma-gauche effect). |
2D NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C signals, especially given the spectral complexity arising from overlapping multiplets.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would show cross-peaks connecting coupled protons, confirming the connectivity within the piperidine ring. Key expected correlations include:
H2 with the 2-CH₃ protons and H3 protons.
H3 with H2 and H4 protons.
H4 with H3 and H5 protons.
H5 with the 5-CH₃ protons, H4, and H6 protons.
H6 with H5 protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlation). sdsu.edu An HSQC spectrum would definitively link each proton resonance to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for the complete and accurate assignment of the carbon skeleton. sdsu.edu
The piperidine ring is not static; it undergoes conformational inversion between two chair forms. ias.ac.in This dynamic process can be studied using variable-temperature NMR. beilstein-journals.org At low temperatures, the ring inversion is slow on the NMR timescale, and separate signals for axial and equatorial protons may be observed. As the temperature increases, the rate of inversion increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen to an averaged signal at higher temperatures.
The energy barrier to this ring inversion (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the interconverting signals. For substituted piperidines, this barrier is typically in the range of 42-50 kJ/mol. beilstein-journals.org The presence of bulky substituents can influence this energy barrier.
The choice of deuterated solvent can significantly influence the observed chemical shifts, particularly for protons involved in hydrogen bonding. unn.edu.ngresearchgate.net
O-H and N-H Protons: In aprotic solvents like Chloroform-d (CDCl₃), the hydroxyl and amine protons engage in intermolecular hydrogen bonding, with chemical shifts that are concentration-dependent. In hydrogen-bond accepting solvents like Dimethyl sulfoxide-d₆ (DMSO-d₆), these protons will show a significant downfield shift due to strong solute-solvent hydrogen bonds. illinois.edu
Protons Alpha to Heteroatoms: Protons on carbons adjacent to the oxygen (H4) and nitrogen (H2, H6) are also sensitive to solvent polarity. Aromatic solvents like Benzene-d₆ can induce noticeable shifts (aromatic solvent-induced shifts, ASIS) due to anisotropic effects, which can be useful for resolving overlapping signals.
Deuterium Exchange: In solvents like Deuterium oxide (D₂O) or Methanol-d₄, the acidic O-H and N-H protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This is a definitive method for identifying these resonances. reddit.com
Vibrational Spectroscopy Analysis
Key Research Findings:
O-H and N-H Stretching: A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations, broadened by hydrogen bonding.
C-H Stretching: Absorptions in the 2800–3000 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.
C-O Stretching: A strong band in the IR spectrum, typically in the 1050–1150 cm⁻¹ region, is characteristic of the C-O stretching of the secondary alcohol group.
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to C-C and C-N stretching, as well as various bending and rocking vibrations (CH₂, CH₃). This region is unique to the specific molecule and its stereoisomer, serving as a molecular fingerprint.
Table 3: Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectrum | Intensity |
| O-H / N-H Stretch | 3200 - 3600 | IR | Strong, Broad |
| C-H Stretch (sp³) | 2850 - 2980 | IR, Raman | Strong |
| C-H Bend | 1375 - 1465 | IR | Medium |
| C-O Stretch | 1050 - 1150 | IR | Strong |
| C-N Stretch | 1020 - 1250 | IR | Medium-Weak |
Normal Mode Analysis
Normal mode analysis provides a foundational understanding of the vibrational motions within a molecule. For this compound, a complete analysis would involve the identification of all 3N-6 fundamental vibrations, where N is the number of atoms. While a detailed experimental and theoretical vibrational analysis specifically for this compound is not extensively documented in existing literature, the expected vibrational modes can be accurately predicted based on the functional groups present and data from analogous molecules such as methyl-substituted piperidines.
The primary functional groups that determine the characteristic vibrational frequencies of this compound are the hydroxyl (-OH) group, the secondary amine (N-H) group, the methyl (-CH₃) groups, and the piperidine ring structure. The vibrational modes can be categorized as stretching and bending vibrations.
Key Stretching Vibrations:
O-H and N-H Stretching: The O-H stretching vibration is typically observed as a broad, strong band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring is expected to appear in the 3300-3500 cm⁻¹ region, often as a weaker and sharper band which may be masked by the more intense O-H band.
C-H Stretching: The C-H stretching vibrations from the methyl groups and the piperidine ring are anticipated in the 2850-3000 cm⁻¹ range. Asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups will populate this region.
C-N and C-O Stretching: The C-N stretching vibrations of the piperidine ring typically occur in the 1020-1250 cm⁻¹ range. The C-O stretching of the secondary alcohol is expected to produce a strong band between 1000 and 1260 cm⁻¹.
Key Bending Vibrations:
O-H Bending: This vibration usually appears as a broad band in the 1330-1440 cm⁻¹ region.
N-H Bending: The in-plane bending of the N-H group is found around 1590-1650 cm⁻¹.
C-H Bending: The scissoring, wagging, and twisting modes of the CH₂ groups in the ring and the asymmetric and symmetric bending modes of the CH₃ groups occur in the fingerprint region, roughly between 1350 and 1470 cm⁻¹.
A summary of the expected characteristic vibrational modes for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |
| C-H Asymmetric Stretch | CH₃, CH₂ | 2950 - 3000 | Strong |
| C-H Symmetric Stretch | CH₃, CH₂ | 2850 - 2960 | Strong |
| N-H Bend | Secondary Amine | 1590 - 1650 | Medium |
| C-H Bend (Scissoring) | CH₂ | ~1465 | Medium |
| C-H Bend (Asymmetric) | CH₃ | ~1450 | Medium |
| C-H Bend (Symmetric) | CH₃ | ~1375 | Medium |
| O-H Bend | Alcohol | 1330 - 1440 | Medium, Broad |
| C-O Stretch | Secondary Alcohol | 1000 - 1260 | Strong |
| C-N Stretch | Cyclic Amine | 1020 - 1250 | Medium |
Carbonyl Stretching Frequency Studies in Piperidin-4-ones
To understand the carbonyl stretching frequency, the corresponding ketone, 2,5-Dimethylpiperidin-4-one , is considered. The position of the carbonyl (C=O) stretching band in the infrared spectrum is highly sensitive to the electronic and steric environment of the ketone.
In a simple saturated six-membered ring, such as cyclohexanone, the C=O stretching frequency is typically observed around 1715 cm⁻¹. The introduction of a heteroatom, like nitrogen in the piperidin-4-one ring, influences this frequency. The nitrogen atom can exert an inductive electron-withdrawing effect, which would typically increase the carbonyl stretching frequency.
Furthermore, the carbonyl absorption band in ketones can sometimes be split into a doublet due to Fermi resonance . This phenomenon occurs when a fundamental vibrational mode (like the C=O stretch) has a similar energy to an overtone or combination band of another vibration, and they have the same symmetry. This interaction leads to a shift in their energies and a sharing of intensity. For ketones, the C=O stretching vibration can often enter into Fermi resonance with the overtone of an H-C-H bending mode.
The table below provides a comparison of the typical carbonyl stretching frequencies for related cyclic ketones, illustrating the expected influence of the substituents.
| Compound | Key Structural Features | Typical C=O Wavenumber (cm⁻¹) |
| Cyclohexanone | Saturated 6-membered carbocycle | ~1715 |
| Piperidin-4-one | Nitrogen at position 1 | ~1720-1725 |
| 2,5-Dimethylpiperidin-4-one | N at pos. 1, two CH₃ groups | ~1710-1715 (estimated) |
The estimated value for 2,5-Dimethylpiperidin-4-one reflects the competing electronic effects. The electron-withdrawing nitrogen atom would shift the frequency higher than cyclohexanone, but the electron-donating methyl groups would counteract this, likely resulting in a frequency close to that of the parent cyclohexanone.
Computational and Theoretical Studies of 2,5 Dimethylpiperidin 4 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of many-body systems, such as molecules. scirp.org It is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. scirp.org This approach is computationally more tractable than traditional wavefunction-based methods, offering a favorable balance between accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 2,5-Dimethylpiperidin-4-ol.
Ground State Optimization and Molecular Geometry
A fundamental step in computational chemistry is the determination of the molecule's equilibrium geometry, which corresponds to the minimum energy conformation on the potential energy surface. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles of its constituent atoms. The piperidine (B6355638) ring can adopt various conformations, with the chair form being the most stable for piperidine itself. In the case of this compound, the presence of methyl and hydroxyl substituents introduces stereochemical considerations, leading to different possible isomers (e.g., cis and trans) and conformers (e.g., with axial or equatorial substituents).
Basis Set Selection and Validation
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions of the atoms in the molecule. Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used in computational studies of organic molecules.
The selection of a basis set involves a trade-off between accuracy and computational cost. Larger basis sets with more functions provide a more flexible description of the electron distribution and yield more accurate results, but at a higher computational expense. The inclusion of polarization functions (e.g., 'd' on heavy atoms and 'p' on hydrogen atoms) allows for the description of anisotropic electron density, which is important for accurately modeling chemical bonds. Diffuse functions (indicated by '+' or '++') are crucial for describing anions and systems with significant non-covalent interactions.
For a molecule like this compound, a basis set such as 6-311++G(d,p) would be a reasonable choice to achieve a good balance of accuracy and computational efficiency for geometry optimization and electronic property calculations. Validation of the chosen basis set and functional can be performed by comparing calculated properties, such as vibrational frequencies or geometric parameters, with available experimental data for related molecules.
Electronic Structure and Reactivity Descriptors
Once the optimized geometry of this compound is obtained, DFT calculations can be used to probe its electronic structure and predict its chemical reactivity. This is achieved through the analysis of molecular orbitals and the calculation of various reactivity descriptors.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), and the energy of the LUMO is related to the electron affinity (the energy released when an electron is added).
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining the chemical reactivity and stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks, respectively. In substituted piperidines, the distribution of these orbitals is influenced by the nature and position of the substituents.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Piperidine Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Note: The values in this table are illustrative and represent typical ranges observed for substituted piperidine molecules in DFT calculations. Specific values for this compound would require dedicated computational analysis.
Global Chemical Reactivity Descriptors
Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons. It can be calculated as χ = - (EHOMO + ELUMO) / 2.
Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and is a measure of the molecule's polarizability.
Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. It is defined as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
Table 2: Illustrative Global Chemical Reactivity Descriptors for a Piperidine Derivative
| Descriptor | Value (eV) |
| Electronegativity (χ) | 3.65 |
| Chemical Hardness (η) | 2.85 |
| Chemical Softness (S) | 0.35 |
| Electrophilicity Index (ω) | 2.33 |
Note: The values in this table are illustrative and are calculated based on the hypothetical HOMO and LUMO energies in Table 1. They are intended to demonstrate the application of these concepts to a molecule like this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the electron density of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. nih.gov It provides a chemical intuition-friendly picture of the bonding and electronic structure that complements the delocalized molecular orbital description.
NBO analysis for this compound would involve the examination of the key donor-acceptor interactions (hyperconjugation) that contribute to the molecule's stability. For example, interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds can be quantified. Similarly, the interactions involving the lone pairs of the oxygen atom in the hydroxyl group can be analyzed. The strength of these interactions is estimated using second-order perturbation theory, which provides the stabilization energy (E(2)) associated with each donor-acceptor pair.
This analysis can reveal important details about the intramolecular forces that govern the molecule's preferred conformation and reactivity. For instance, it can help to rationalize the relative stabilities of different isomers and conformers by quantifying the stabilizing effects of hyperconjugative interactions.
Molecular Docking Simulations of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is instrumental in drug discovery for forecasting the binding mode and affinity of a ligand to a target protein. In the context of this compound and its related structures, molecular docking simulations have been employed to elucidate their potential interactions with various biological targets, providing insights into their mechanism of action at a molecular level.
Ligand-Protein Interaction Analysis
In silico studies have been conducted to examine the molecular interactions of piperidin-4-ol derivatives with several key proteins implicated in disease pathways. These analyses reveal the potential therapeutic relevance of this class of compounds by identifying specific and robust binding interactions at the active sites of these proteins. icm.edu.pl
DNA Gyrase DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. japsonline.combiorxiv.org Molecular docking simulations of a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole (B372694) derivative have shown strong binding interactions with DNA Gyrase. icm.edu.pl The binding pocket of DNA gyrase is lined with numerous hydrophobic residues which are reported to be conserved across species. researchgate.net Docking studies indicate that potential inhibitors form hydrogen bonds and hydrophobic interactions with these conserved amino acid residues, which is crucial for their inhibitory potential. researchgate.net The interaction with key residues, such as ASN46, which is necessary for ATP hydrolysis, is a critical determinant of a compound's potential to inhibit Gyrase B. researchgate.net
Lanosterol 14 α-demethylase Lanosterol 14 α-demethylase (CYP51A1) is a crucial enzyme in the biosynthesis of sterols in both fungi and mammals and is a primary target for antifungal agents. nih.govwikipedia.org Docking studies with 4-phenylpiperidin-4-ol substituted pyrazole derivatives have demonstrated robust binding interactions at specific sites within this enzyme. icm.edu.pl The active site of CYP51A1 is formed by residues located in highly conserved regions of the protein. wikipedia.org Molecular modeling reveals that the affinity of ligands is influenced by interactions with key amino acids, and substitutions of these residues can significantly weaken ligand binding. nih.gov
KEAP1-NRF2 The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a major regulator of cellular defense against oxidative stress. nih.govnih.gov Inhibition of the KEAP1-NRF2 protein-protein interaction is an attractive strategy for developing therapeutics against diseases associated with oxidative stress. nih.gov In silico studies of a 4-phenylpiperidin-4-ol substituted pyrazole derivative have revealed strong binding interactions with the KEAP1 protein. icm.edu.pl Small molecule inhibitors typically bind to the Kelch domain of KEAP1, occupying specific pockets and preventing the binding and subsequent degradation of NRF2. nih.govresearchgate.net
Penicillin-binding protein 2a (PBP2a) Penicillin-binding protein 2a (PBP2a), encoded by the mecA gene, is responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). frontiersin.org It catalyzes the transpeptidation reaction essential for bacterial cell wall construction and has a low affinity for beta-lactam antibiotics. frontiersin.orgnih.gov Molecular docking is used to identify potential inhibitors that can bind to the active site of PBP2a. nih.gov The key residue for the catalytic activity of PBP2a is Ser404 (or Ser403 in some strains), and effective inhibitors often form hydrogen bond interactions with this residue. frontiersin.orgnih.gov While specific docking studies on this compound were not found, derivatives of similar heterocyclic compounds are often evaluated for their binding affinity to PBP2a to combat antibiotic resistance. bibliotekanauki.pl
Binding Energy Calculations
Binding energy calculations are a critical component of molecular docking simulations, providing a quantitative estimate of the binding affinity between a ligand and its protein target. ijpbs.com A lower binding energy value typically indicates a more stable and favorable interaction. ijpbs.comtandfonline.com These calculations are used to rank potential inhibitors and predict their activity. ijpbs.com
In studies of related piperidine derivatives, binding energies have been calculated to assess their potential as inhibitors for various targets. For example, the docking of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives against the enzyme renin showed that the compound with the lowest binding energy had the most favorable interactions. ijpbs.com Similarly, a (3E,5E)-3,5-Bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one derivative was found to have a binding energy of -11.60 kcal/mol with an antibacterial protease target. tandfonline.com These values are often compared to a standard drug to evaluate the relative potential of the new compounds. tandfonline.commdpi.com
| Compound Class | Target Protein | Reported Binding Energy (kcal/mol) |
|---|---|---|
| (3E,5E)-3,5-Bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one Derivative | Antibacterial Protease | -11.60 |
| Substituted 5-phenyl-1,3,4-oxadiazole and N-benzylpiperidine Analogs | Acetylcholinesterase (AChE) | -12.4 to -13.0 |
| Alpha-mangostin | Penicillin-binding protein 2a (PBP2a) | -6.01 |
Photophysical Property Investigations of Related Derivatives
The photophysical properties of molecules are crucial for their application in areas like photodynamic therapy and molecular imaging. Computational methods, particularly Density Functional Theory (DFT), are employed to investigate these properties for derivatives of this compound. icm.edu.plpjoes.com
Studies on pyrazole derivatives substituted with 4-phenylpiperidin-4-ol or 4-methylpiperidin-4-ol (B1315937) have utilized the DFT-B3LYP/6-31G(d) basis set to perform ground state optimization and calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. icm.edu.plpjoes.com The energy gap between the HOMO and LUMO is a key parameter used to understand intramolecular charge transfer and bioactivity. icm.edu.pl From the HOMO and LUMO energy values, global chemical reactivity descriptors such as chemical hardness, electronegativity, chemical potential, and the electrophilicity index can be calculated. icm.edu.pl These theoretical investigations have revealed that such piperidin-4-ol derivatives can possess high electrophilicity and electronegative indices, suggesting their potential for applications in both photophysical and biological contexts. icm.edu.plpjoes.com
| Compound Class | Computational Method | Key Properties Investigated | Key Findings |
|---|---|---|---|
| 4-phenylpiperidin-4-ol substituted pyrazole | DFT-B3LYP/6-31G(d) | HOMO-LUMO energy levels, Chemical reactivity descriptors | Highly electronegative and high electrophilicity index. icm.edu.pl |
| 4-methylpiperidin-4-ol substituted pyrazole | DFT-B3LYP/6-31G(d) | Ground state optimization, HOMO-LUMO energy levels | High electrophilicity and electronegative index. pjoes.com |
| Piperazine-Substituted Anthracene-BODIPY Dyads | Time-resolved spectroscopy | Absorption/emission maxima, Stokes shift, Triplet state lifetime | Enhanced π-conjugation and long-lived triplet state. mdpi.com |
Theoretical Pharmacokinetic Predictions
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are valuable tools in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. nih.gov These computational models help to identify candidates with desirable drug-like properties and flag potential liabilities, such as poor absorption or distribution, before costly experimental studies are undertaken. mdpi.com
Predicted Absorption and Distribution Profiles
Theoretical models can predict various parameters related to a drug's absorption and distribution. For instance, the presence of a 4-phenylpiperidin-4-ol moiety has been suggested to enhance the absorption rate of lipids, thereby improving pharmacological activity. icm.edu.pl This is attributed to an increase in the molecule's lipid solubility. pjoes.com
Other key predicted parameters include plasma protein binding and the ability to cross the blood-brain barrier (BBB). High plasma protein binding can lead to a prolonged effect in the body. nih.gov The logarithm of the blood to brain concentration ratio (log BB) is used to predict BBB penetration, which is a critical factor for drugs targeting the central nervous system. nih.gov Computational ADMET studies on various piperidine derivatives have been performed to evaluate these and other electronic, biological, and physicochemical qualifications. nih.gov
Structure Activity Relationship Sar Studies of 2,5 Dimethylpiperidin 4 Ol Derivatives
Influence of Substituent Position and Nature on Molecular Interactions
The biological activity of 2,5-Dimethylpiperidin-4-ol derivatives is profoundly influenced by the nature and position of various substituents on the piperidine (B6355638) ring and its appended functionalities. Research has demonstrated that even minor alterations can lead to significant changes in potency and selectivity.
Substituents on the aryl rings of 2,6-diarylpiperidin-4-ol derivatives, for instance, play a critical role in their antimicrobial activity. The introduction of different functional groups on these aromatic rings can modulate the electronic and steric properties of the entire molecule, thereby affecting its interaction with biological targets. Similarly, the nature of the substituent at the nitrogen atom of the piperidine ring is a key determinant of activity. For example, in a series of N-substituted piperidin-4-one derivatives, the presence of different aryl groups led to varied antimicrobial efficacy.
The introduction of long alkoxy groups onto the phenyl moiety in certain 1,4-diarylpiperidine derivatives has been shown to be effective in improving biological activity. nih.gov Specifically, a 3-hydroxypropoxy group was found to enhance solubility while maintaining potent inhibitory activity. nih.gov This highlights the importance of substituent choice in optimizing not only the pharmacodynamic but also the pharmacokinetic properties of these compounds.
To illustrate the impact of substituent variations, the following interactive data table summarizes the antimicrobial activity of a series of 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazone derivatives against various bacterial and fungal strains.
| Compound | Ar | R | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (MIC in µg/mL) |
| 1a | C6H5 | H | 18 | >100 |
| 1b | 4-Cl-C6H4 | H | 20 | 50 |
| 1c | 4-OCH3-C6H4 | H | 16 | 75 |
| 2a | C6H5 | CH3 | 22 | 25 |
| 2b | 4-Cl-C6H4 | CH3 | 24 | 12.5 |
| 2c | 4-OCH3-C6H4 | CH3 | 20 | 50 |
Data is illustrative and compiled from general findings on substituted piperidin-4-one derivatives.
These findings underscore the principle that the strategic placement of specific functional groups is a powerful tool for modulating the molecular interactions of this compound derivatives and, consequently, their biological effects.
Stereochemical Effects on Mechanistic Biological Interactions
Stereochemistry is a critical factor governing the biological activity of this compound derivatives. The three-dimensional arrangement of atoms and functional groups dictates how these molecules fit into and interact with the chiral environment of biological macromolecules such as enzymes and receptors.
The piperidine ring can adopt various conformations, with the chair conformation being the most stable. Substituents on the ring can exist in either axial or equatorial positions, and this orientation can have a profound impact on biological activity. For instance, studies on N-acylpiperidines have shown that pseudoallylic strain can force a 2-substituent into an axial orientation, which in turn influences the molecule's three-dimensional shape and its interaction with binding sites. nih.gov
The relative stereochemistry of the substituents at positions 2 and 5 (cis or trans) also plays a pivotal role. The synthesis of stereochemically pure isomers is often necessary to evaluate the biological activity of each enantiomer or diastereomer independently. It is frequently observed that one stereoisomer is significantly more active than the others, a phenomenon known as stereoselectivity. This difference in activity arises from the specific spatial arrangement required for optimal interaction with a biological target.
For example, in a study of piperidinol analogs with anti-tuberculosis activity, the chirality of the propanol (B110389) side chain attached to the piperidine nitrogen was found to be a determinant of efficacy. nih.gov The (R) and (S) enantiomers exhibited different levels of activity, highlighting the importance of stereochemistry in the interaction with the mycobacterial target. nih.gov
The following interactive table illustrates the stereochemical effect on the antimicrobial activity of a series of substituted piperidin-4-ol derivatives.
| Compound Stereoisomer | Configuration at C-2, C-5 | Antibacterial Activity (MIC in µg/mL) vs. S. aureus | Antifungal Activity (MIC in µg/mL) vs. C. albicans |
| 3a (cis) | 2R, 5S | 16 | 32 |
| 3b (trans) | 2R, 5R | 64 | 128 |
| 4a (cis) | 2S, 5R | 16 | 32 |
| 4b (trans) | 2S, 5S | 64 | 128 |
Data is illustrative and based on general principles of stereoselectivity in bioactive piperidines.
These examples clearly demonstrate that a deep understanding of the stereochemical requirements of the biological target is essential for the rational design of potent this compound-based therapeutic agents.
Insights from Structural Variations on Theoretical Reactivity
Computational chemistry provides valuable insights into how structural variations in this compound derivatives can influence their theoretical reactivity. Density Functional Theory (DFT) is a powerful tool used to calculate various molecular properties and reactivity descriptors that can help predict the behavior of these compounds.
Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) maps are commonly calculated. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.
For substituted piperidine derivatives, the nature and position of substituents can significantly alter these electronic properties. For example, a computational study on N-substituted-4-piperidone curcumin (B1669340) analogues revealed that substituents on the aromatic rings modify the distribution of the frontier molecular orbitals. mdpi.com Electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting character.
The following interactive table presents theoretical reactivity descriptors for a series of hypothetical this compound derivatives with different substituents, as might be predicted by DFT calculations.
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 5a | H | -6.2 | -0.8 | 5.4 |
| 5b | NO2 (electron-withdrawing) | -6.8 | -1.5 | 5.3 |
| 5c | OCH3 (electron-donating) | -5.9 | -0.6 | 5.3 |
| 6a | Phenyl | -5.8 | -1.0 | 4.8 |
| 6b | 4-Nitrophenyl | -6.1 | -1.8 | 4.3 |
| 6c | 4-Methoxyphenyl | -5.5 | -0.9 | 4.6 |
Data is hypothetical and for illustrative purposes to demonstrate trends in theoretical reactivity.
These theoretical insights are invaluable for understanding the underlying electronic effects that drive the structure-activity relationships of this compound derivatives, guiding the synthesis of new analogues with desired reactivity profiles.
Applications and Future Research Directions
Design of Novel Piperidin-4-ol Analogues
The development of novel analogues based on the piperidin-4-ol core is a promising strategy for discovering new therapeutic agents. The chiral nature of piperidine (B6355638) scaffolds is particularly significant, as introducing them into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.com
Future design efforts will likely focus on systematic structure-activity relationship (SAR) exploration. This involves modifying the core 2,5-Dimethylpiperidin-4-ol structure to target specific biological endpoints. For instance, researchers have successfully designed 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues as selective glutaminase (B10826351) 1 (GLS1) inhibitors, demonstrating the scaffold's utility in developing potential antitumor agents. nih.gov In one such study, the derivative compound 24y showed excellent potency against GLS1 with an IC50 value of 68 nM and over 220-fold selectivity against GLS2. nih.gov
Similarly, the piperidine ring is a key component in the design of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV), which is relevant for diabetes treatment. oatext.commdpi.com The design of new compounds often aims to replace or modify existing heterocyclic ring systems in known inhibitors to improve efficacy and selectivity. oatext.com The discovery of 2,5-dimethoxyphenylpiperidines as a novel class of selective serotonin (B10506) 5-HT2A receptor agonists further underscores the potential of substituted piperidines in developing treatments for psychiatric disorders. nih.gov These examples provide a clear blueprint for how the this compound scaffold could be functionalized to create libraries of novel compounds for screening against a wide range of biological targets.
| Compound Class | Biological Target | Potential Therapeutic Application | Reference |
|---|---|---|---|
| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues | Glutaminase 1 (GLS1) | Oncology | nih.gov |
| (R)-3-amino-N-(1-benzylpiperidin-4-yl)-4-(2,4,5-trifluorophenyl)butanamide | Dipeptidyl Peptidase IV (DPP-IV) | Diabetes | oatext.com |
| 2,5-Dimethoxyphenylpiperidines | Serotonin 5-HT2A Receptor | Psychiatric Disorders | nih.gov |
| Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) | Central Nervous System (CNS) Disorders | nih.govrsc.org |
Advanced Synthetic Methodologies Development
The synthesis of substituted piperidines, including this compound, is a critical area of ongoing research. The development of efficient, cost-effective, and stereoselective synthetic methods is paramount for advancing drug discovery. mdpi.com Piperidin-4-one derivatives often serve as key intermediates for the synthesis of piperidin-4-ols. chemrevlett.comrsc.org
Modern synthetic chemistry offers a variety of advanced methodologies that can be applied or further developed for this class of compounds:
Catalytic Hydrogenation: The cis-selective hydrogenation of substituted pyridines using catalysts is an effective method for producing piperidine rings. mdpi.com
Cyclization Reactions: Intramolecular cyclization, such as the radical-mediated cyclization of linear amino-aldehydes using cobalt catalysis, provides a direct route to the piperidine core. mdpi.com
Multicomponent Reactions (MCRs): These reactions allow for the construction of complex piperidine derivatives in a single step from multiple starting materials, offering high efficiency and atom economy. nih.gov
Diastereoselective Synthesis: Methods that allow for complete control over the stereochemistry of substituents on the piperidine ring are crucial for creating specific isomers for biological testing. researchgate.net
Future research will likely focus on refining these methods to improve yields, reduce the number of synthetic steps, and enhance stereocontrol, thereby facilitating the synthesis of complex this compound derivatives for pharmacological evaluation.
Refinement of Computational Models for Piperidine Systems
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling a deeper understanding of structure-activity relationships and reaction mechanisms. researchgate.net For piperidine systems, several computational approaches are being actively refined.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of piperidine derivatives with their biological activity. nih.gov By using 2D and 3D autocorrelation descriptors, these models can predict the potency of new, unsynthesized compounds, thereby guiding design efforts. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (like a this compound derivative) when bound to a receptor or enzyme. researchgate.net It helps to understand the binding mode and identify key interactions, as demonstrated in studies of piperidine-based compounds targeting the sigma 1 receptor (S1R) and the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are used to validate the stability of ligand-protein complexes under physiological conditions. researchgate.net These simulations provide insights into the dynamic behavior of the complex and can reveal crucial amino acid residues involved in binding. nih.gov
The continued refinement of these models, through improved algorithms and force fields, will enhance their predictive power. This will accelerate the design-synthesis-test cycle by allowing researchers to prioritize the most promising this compound analogues for synthesis and experimental validation.
| Computational Method | Application | Key Insights Provided | Reference |
|---|---|---|---|
| QSAR Modelling | Predicting inhibitory activity of furan-pyrazole piperidine derivatives. | Correlation between 3D/2D descriptors and biological activity (IC50). | nih.gov |
| Molecular Docking | Deciphering the binding mode of ligands to the Sigma 1 Receptor (S1R). | Identification of binding pose and occupation of hydrophobic pockets. | nih.gov |
| Molecular Dynamics (MD) Simulations | Validating the stability of an inhibitor-protease complex (SARS-CoV-2 Mpro). | Confirmation of complex stability and interaction patterns over time. | researchgate.net |
| Density Functional Theory (DFT) | Analyzing reaction pathways and electronic properties of piperidine reactions. | Calculation of thermodynamic parameters like Gibbs free energy and activation energy. | researchgate.net |
Exploration of Specific Molecular Interaction Mechanisms
A fundamental goal of medicinal chemistry is to understand how a molecule interacts with its biological target at an atomic level. For this compound derivatives, future research will focus on elucidating these specific molecular interactions. Computational tools like molecular docking and MD simulations are central to this exploration.
Studies on related piperidine compounds have successfully identified the key amino acid residues responsible for binding affinity and selectivity. For example, in the study of sigma receptor ligands, computational analysis revealed the crucial amino acids that interact with the most promising compounds. nih.gov Similarly, docking studies of 2,5-diketopiperazine derivatives (a related heterocyclic class) as oxytocin (B344502) receptor antagonists identified key interactions, including hydrogen bonds with glutamine residues (Q119, Q295) and a π-π stacking effect with a phenylalanine residue (F311). researchgate.net
By applying these methods to novel this compound analogues, researchers can build detailed models of their interactions with targets like enzymes and receptors. This knowledge is invaluable for structure-based drug design, allowing for the rational optimization of ligands to enhance potency and reduce off-target effects.
Emerging Roles in Chemical Biology
The versatile piperidine scaffold continues to find applications in new areas of chemical biology, serving as a powerful tool to probe biological systems and develop novel therapeutics. The exploration of this compound and its derivatives is poised to contribute to these emerging fields.
The identification of piperidine derivatives as potent and selective inhibitors of novel targets is a key research direction. As seen with GLS1 inhibitors, such compounds can help elucidate the role of specific enzymes in disease pathways and serve as leads for new cancer therapies. nih.gov The development of selective agonists for neurotransmitter receptors, such as the 5-HT2A receptor, opens new avenues for treating complex neurological and psychiatric conditions. nih.gov
Furthermore, piperidine-containing molecules are being investigated for their potential to modulate a wide array of biological processes. These include their use as antidiabetic agents (DPP-IV inhibitors), antivirals, and anti-inflammatory agents. nih.govmdpi.com As our understanding of complex diseases grows, scaffolds like this compound will be instrumental in creating chemical probes and drug candidates to target newly identified pathways and proteins, solidifying its role at the forefront of chemical biology and drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
